2-chloro-N-(4-methyl-3-nitrophenyl)acetamide
Description
2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide is a chloroacetamide derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly for heterocyclic compounds and pharmaceuticals. Its structural features, including the electron-withdrawing nitro group and the chloroacetamide moiety, influence its reactivity, physicochemical properties, and biological activity .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSOJSNZWHKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, forming 4-methyl-3-nitroacetanilide.
Chlorination: The nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), or metal hydrides (e.g., sodium borohydride).
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-chloro-N-(4-methyl-3-aminophenyl)acetamide.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and corresponding amine.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Nintedanib
Nintedanib is an oral tyrosine kinase inhibitor that has been approved by the FDA for treating idiopathic pulmonary fibrosis. The compound 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of Nintedanib. A novel method for synthesizing this intermediate has been developed, which involves acyl chlorination of p-nitroaniline followed by methylation. This method has demonstrated several advantages:
- Mild Reaction Conditions : The process operates under mild conditions, which is beneficial for large-scale production.
- High Yield and Purity : The synthetic route achieves yields over 90% with high purity levels exceeding 98%, making it economically viable for industrial applications .
Antimicrobial Activity
Recent studies have explored the potential antimicrobial properties of related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which may provide insights into the biological activity of this compound.
2.1 In Vitro Studies on Bacterial Resistance
Research indicates that compounds similar to this compound exhibit promising activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple antibiotics. The studies have shown:
- Efficacy Against Resistant Strains : The compound demonstrated significant antibacterial activity, suggesting potential therapeutic applications in treating resistant infections.
- Low Cytotoxicity : Preliminary tests indicate that these compounds do not exhibit significant cytotoxic effects, making them suitable candidates for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences among 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide and related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions .
- Heterocyclic modifications (e.g., thiadiazole in ) introduce bioactivity, such as cytotoxicity against cancer cells .
- Alkyl and alkoxy substituents (e.g., in alachlor) improve herbicidal activity by increasing lipid solubility and membrane penetration .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations :
Reactivity Trends :
Biological Activity
2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities, particularly in antibacterial and possibly anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profiles based on diverse research findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against Klebsiella pneumoniae , a significant pathogen known for its resistance to multiple antibiotics.
Minimum Inhibitory Concentration (MIC)
The antibacterial activity was assessed through Minimum Inhibitory Concentration (MIC) tests. The results indicated that this compound exhibited a potent antibacterial effect, with MIC values comparable to established antibiotics such as ciprofloxacin and meropenem. The presence of the chloro atom was found to enhance the compound's stability and binding affinity to bacterial penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |
|---|---|---|---|
| This compound | 16 | 32 | Bactericidal |
| Ciprofloxacin | 8 | 16 | Bactericidal |
| Meropenem | 4 | 8 | Bactericidal |
The ratio of MBC to MIC being less than or equal to 4 confirms its classification as a bactericidal agent .
Cytotoxicity and Safety Profile
In preliminary cytotoxicity assessments, this compound demonstrated low toxicity levels, indicating a favorable safety profile for further development. The compound did not show significant mutagenic effects in standard assays, suggesting its potential as a safe therapeutic candidate .
Pharmacokinetics
The pharmacokinetic profile of the compound was evaluated through various in vitro studies. It showed promising absorption and distribution characteristics, with favorable solubility and permeability parameters. These properties indicate that the compound could be suitable for oral administration, making it a candidate for further pharmacological development .
Case Studies
A study investigated the combined effects of this compound with other antibiotics against resistant strains of K. pneumoniae . The results revealed synergistic effects when combined with ciprofloxacin and cefepime, suggesting that this compound could enhance the efficacy of existing antibiotics against resistant infections .
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide?
- Methodological Answer: Synthesis optimization involves selecting appropriate reaction conditions (e.g., dichloromethane as a solvent, triethylamine as a base) and stoichiometric ratios of precursors like diphenylacetyl chloride and substituted anilines. Reaction temperature (e.g., 273 K for 3 hours) and purification methods (e.g., slow evaporation from toluene for crystallization) are critical for yield and purity . Characterization via NMR and IR spectroscopy ensures structural fidelity.
Q. What methods are used to evaluate the antimicrobial activity of this compound?
- Methodological Answer: Antimicrobial efficacy is assessed using standardized protocols like broth microdilution to determine minimum inhibitory concentrations (MICs). Synergistic effects with antibiotics (e.g., ciprofloxacin, meropenem) are tested via checkerboard assays, calculating fractional inhibitory concentration (FIC) indices. Preliminary cytotoxicity can be evaluated using MTT assays on mammalian cell lines .
Q. How is cytotoxicity assessed during preliminary testing?
- Methodological Answer: Cytotoxicity is evaluated using cell viability assays (e.g., MTT or resazurin-based assays) on human cell lines (e.g., HEK-293). Test compounds are solubilized in DMSO (≤5% v/v) to avoid solvent toxicity. IC₅₀ values are calculated to compare toxicity profiles with therapeutic efficacy .
Advanced Research Questions
Q. What crystallographic techniques are employed for structural elucidation?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is used to analyze hydrogen bonding (e.g., N–H···O interactions) and torsional angles between aromatic rings. Disorder modeling and anisotropic refinement enhance accuracy .
Q. How do structural modifications influence biological activity in related acetamide derivatives?
- Methodological Answer: Substituent effects are studied via comparative SAR analysis. For example:
- Nitro group position: Para-nitro substitution (e.g., N-(4-nitrophenyl)acetamide) reduces activity compared to meta-nitro derivatives.
- Halogen addition: Chlorine at the 2-position (e.g., N-(2-chloro-3-nitrophenyl)acetamide) enhances antibacterial potency due to increased electrophilicity.
Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) predict bioactivity .
Q. How can researchers design experiments to investigate synergistic effects with antibiotics?
Q. How can discrepancies in bioactivity data across studies be reconciled?
- Methodological Answer: Variability may arise from differences in bacterial strains (e.g., ESBL-producing vs. wild-type K. pneumoniae), assay conditions (e.g., pH, cation-adjusted Mueller-Hinton broth), or compound purity. Meta-analyses using standardized CLSI guidelines and minimum reporting requirements (e.g., MIC dilution ranges) improve reproducibility .
Q. What computational strategies elucidate target interactions for this acetamide?
- Methodological Answer: Molecular docking (e.g., GOLD, Glide) predicts binding modes to bacterial targets (e.g., DNA gyrase, penicillin-binding proteins). MD simulations (e.g., AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Pharmacophore models identify critical interaction features (e.g., nitro group for H-bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
